Fagaridine

Description

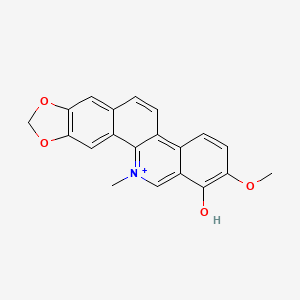

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCIYYHIBVZXDI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66804-20-4, 149998-48-1 | |

| Record name | O-Demethylchelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066804204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofagaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149998481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Precursors of Fagaridine

General Benzophenanthridine Alkaloid Biosynthesis

The biosynthesis of benzophenanthridine alkaloids commences with the aromatic amino acid L-tyrosine. researchgate.netsemanticscholar.orggenome.jp Two molecules of tyrosine, or derivatives thereof, are ultimately incorporated into the benzophenanthridine structure. The initial steps involve the conversion of tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. genome.jp These two molecules then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate (S)-norcoclaurine, a benzylisoquinoline alkaloid. mdpi.comresearchgate.net

The pathway continues with a series of methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position of (S)-norcoclaurine, yielding (S)-coclaurine. mdpi.comjmb.or.kr Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) methylates the nitrogen atom, forming (S)-N-methylcoclaurine. mdpi.comjmb.or.kr A hydroxylation step, catalyzed by N-methylcoclaurine 3'-hydroxylase (MCH or CYP80B1), introduces a hydroxyl group at the 3' position, leading to the formation of (S)-3'-hydroxy-N-methylcoclaurine, also known as (S)-reticuline. semanticscholar.orgmdpi.comnih.gov

(S)-Reticuline is a crucial branch-point intermediate in the biosynthesis of various benzylisoquinoline alkaloids, including protoberberines, morphinans, and benzophenanthridines. semanticscholar.orgmdpi.comnih.govkspbtjpb.org The committed step towards the protoberberine and benzophenanthridine skeleton involves the cyclization of (S)-reticuline.

Role of Tyrosine and Isoquinoline (B145761) Intermediates in Fagaridine (B1195341) Biosynthesis

As highlighted, L-tyrosine serves as the primary precursor for the entire benzylisoquinoline alkaloid family, including this compound. researchgate.netsemanticscholar.orggenome.jp The condensation of dopamine and 4-hydroxyphenylacetaldehyde forms the tetrahydroisoquinoline ring system characteristic of the initial intermediates like (S)-norcoclaurine. genome.jp The subsequent modifications, particularly the methylations and hydroxylation leading to (S)-reticuline, establish the necessary functional groups and structural framework for the downstream biosynthesis of the benzophenanthridine core. semanticscholar.orgmdpi.comnih.gov

The isoquinoline intermediates, starting from (S)-norcoclaurine and progressing through (S)-reticuline, represent the foundational building blocks upon which the more complex tetracyclic structure of this compound is constructed through further enzymatic transformations. semanticscholar.orgmdpi.comnih.gov

Enzymatic Steps and Key Biotransformations Leading to Benzophenanthridines

The conversion of (S)-reticuline to the benzophenanthridine skeleton involves several key enzymatic steps. A pivotal enzyme is the berberine (B55584) bridge enzyme (BBE), which catalyzes the formation of a methylene (B1212753) bridge from the N-methyl group of (S)-reticuline, leading to the formation of the protoberberine alkaloid (S)-scoulerine. mdpi.comnih.govkspbtjpb.orgpnas.org This is a unique oxidative cyclization reaction. kspbtjpb.org

From (S)-scoulerine, the pathway to benzophenanthridines involves further modifications. Enzymes like (S)-chelanthifoline synthase (CFS) and (S)-stylopine synthase (SPS), both cytochrome P450-dependent oxidases, are involved in the formation of methylenedioxy bridges. mdpi.comkspbtjpb.org N-methylation by tetrahydroprotoberberine-cis-N-methyltransferase (TNMT) occurs, followed by hydroxylation catalyzed by (S)-cis-N-methylstylopine 14-hydroxylase (MSH). mdpi.comkspbtjpb.org These steps ultimately lead to the protopine-type alkaloids, such as protopine (B1679745). mdpi.comkspbtjpb.org

The conversion of protopine derivatives to the benzophenanthridine structure involves an oxidative ring opening and subsequent cyclization. Protopine 6-hydroxylase (P6H), another cytochrome P450 enzyme, is involved in the hydroxylation of protopine, which is followed by a spontaneous rearrangement to yield dihydrobenzophenanthridines like dihydrosanguinarine. mdpi.comkspbtjpb.org The final step to the fully aromatic benzophenanthridines, such as sanguinarine (B192314), is catalyzed by dihydrobenzophenanthridine oxidase (DBOX). mdpi.comkspbtjpb.org

While the general pathway to benzophenanthridines like sanguinarine and chelerythrine (B190780) is well-studied, the specific steps leading directly to this compound (8-O-Demethylchelerythrine) involve variations in hydroxylation and methylation patterns. knapsackfamily.com this compound can be considered a derivative of chelerythrine, differing by a methyl group at the C-8 position. knapsackfamily.comfigshare.com Studies on the synthesis of this compound often involve the demethylation of oxychelerythrine. jst.go.jp This suggests that in nature, this compound biosynthesis likely branches off from the chelerythrine pathway, potentially involving a demethylation step or alternative methylation patterns at earlier stages. Enzymes like scoulerine-9-O-methyltransferase (SMT or G3OMT), involved in chelerythrine biosynthesis, highlight the complexity and the role of specific O-methyltransferases in determining the final substitution pattern of these alkaloids. oup.comkyoto-u.ac.jpnih.gov

Here is a summary of key enzymatic steps in the general benzophenanthridine pathway:

| Enzyme | Abbreviation | Reaction Catalyzed |

| Tyrosine decarboxylase | TyDC | Decarboxylation of tyrosine to tyramine (B21549) (intermediate to dopamine) |

| Norcoclaurine synthase | NCS | Condensation of dopamine and 4-hydroxyphenylacetaldehyde to (S)-norcoclaurine |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylation of (S)-norcoclaurine to (S)-coclaurine |

| Coclaurine N-methyltransferase | CNMT | Methylation of (S)-coclaurine to (S)-N-methylcoclaurine |

| N-methylcoclaurine 3'-hydroxylase | MCH/CYP80B1 | Hydroxylation of (S)-N-methylcoclaurine to (S)-reticuline |

| Berberine bridge enzyme | BBE | Oxidative cyclization of (S)-reticuline to (S)-scoulerine |

| (S)-Stylopine synthase | SPS/CYP719A2/A3 | Formation of methylenedioxy bridge in the pathway to stylopine and protopine |

| Tetrahydroprotoberberine-cis-N-methyltransferase | TNMT | N-methylation in the pathway to protopine |

| Protopine 6-hydroxylase | P6H | Hydroxylation of protopine leading to dihydrobenzophenanthridines |

| Dihydrobenzophenanthridine oxidase | DBOX/DHBO | Oxidation of dihydrobenzophenanthridines to benzophenanthridines (e.g., sanguinarine) |

| Scoulerine-9-O-methyltransferase | SMT/G3OMT | Methylation of scoulerine (B1208951) (involved in chelerythrine biosynthesis) |

Comparative Analysis with Related Alkaloid Biosynthetic Routes

The biosynthesis of benzophenanthridine alkaloids shares the initial steps with other major classes of benzylisoquinoline alkaloids, including protoberberines and morphinans, up to the formation of (S)-reticuline. semanticscholar.orgmdpi.comnih.govkspbtjpb.org

In the protoberberine pathway, (S)-reticuline is converted to (S)-scoulerine by BBE, and then further modified to compounds like berberine through enzymes such as scoulerine 9-O-methyltransferase (SMT) and canadine (B1168894) synthase (CAS). researchgate.net The benzophenanthridine pathway diverges from the protoberberine pathway after (S)-scoulerine, involving different cyclization and modification steps that lead to the tetracyclic benzophenanthridine structure rather than the berberine skeleton. mdpi.comkspbtjpb.org

The morphinan (B1239233) alkaloid pathway, leading to compounds like morphine and codeine, also originates from (S)-reticuline but involves a different epimerization to (R)-reticuline, followed by a distinct series of cyclization and reduction reactions. kspbtjpb.org

The key branching point at (S)-reticuline highlights the metabolic flexibility of plants in producing a diverse array of alkaloid structures from common precursors through the action of distinct sets of enzymes. The presence or absence, and the specific activity, of enzymes like BBE, the various P450 hydroxylases, and methyltransferases dictate which alkaloid class is produced. mdpi.comnih.govkspbtjpb.org The biosynthesis of this compound, as a benzophenanthridine, is thus intimately linked to, but distinct from, the pathways producing protoberberines and morphinans, sharing the initial isoquinoline-forming steps but employing a specific enzymatic cascade to construct the final tetracyclic structure. semanticscholar.orgmdpi.comnih.govkspbtjpb.org

Synthetic Methodologies for Fagaridine and Analogs

Overview of Chemical Synthesis Approaches for Benzophenanthridine Alkaloids

Chemical synthesis strategies for benzophenanthridine alkaloids often involve the construction of the characteristic tetracyclic ring system through a series of cyclization and coupling reactions mitoproteome.orgmdpi.comnih.govsioc-journal.cn. These approaches frequently utilize key intermediates derived from simpler aromatic or heteroaromatic precursors. Retrosynthetic analysis often targets the formation of the central rings, employing reactions that forge the carbon-carbon and carbon-nitrogen bonds necessary for the benzophenanthridine core researchgate.netacs.org. Methods can involve intramolecular cyclizations, intermolecular coupling reactions, and functional group transformations to arrive at the desired alkaloid structure researchgate.netacs.org.

Palladium-Catalyzed Coupling Reactions in Fagaridine (B1195341) Synthesis

Palladium-catalyzed coupling reactions have emerged as a powerful tool in the synthesis of benzophenanthridine alkaloids, including this compound clockss.orgu-toyama.ac.jpclockss.org. Specifically, intramolecular palladium-catalyzed aryl-aryl coupling reactions have been successfully employed to construct the polycyclic aromatic systems found in these alkaloids clockss.orgclockss.org. This method involves the coupling of halo- or triflyloxyarenes, mediated by a palladium catalyst clockss.org. For the synthesis of this compound, palladium-assisted biaryl coupling reactions of bromo amides have been utilized clockss.orgresearchgate.net. These coupling reactions can proceed smoothly, providing the desired cyclized products in good yields clockss.orgclockss.org. A novel palladium reagent prepared from Pd(OAc)2, DPPP (1,3-bis(diphenylphosphino)propane), and Bu3P has been reported to be effective for coupling reactions involving both aryl triflates and aryl halides with arenes clockss.orgresearchgate.net. The coupling of bromo amides, protected by an isopropyl group, using palladium has been shown to yield the coupling products, which can then be transformed into this compound through subsequent reduction and treatment with acid clockss.org.

Data on palladium-catalyzed coupling yields in a this compound synthesis approach:

| Starting Material | Palladium Reagent System | Product | Yield (%) |

| Bromo amide (21) | Palladium reagent (specifics varied in study) | Coupled product (22) | Excellent |

| Bromo amide (21) | Pd(OAc)2, (o-tol)3P, Ag2CO3 (equimolar) | Coupled product (9) | Good |

| Bromo amide (13) | Pd(OAc)2, DPPP, Bu3P | Bromo amide (9) | 64 |

| Bromo amide (13) | (via methoxymethylation) | Bromo amide (11) | 59 |

Note: Yields and specific conditions can vary depending on the exact substrates and palladium system used in different studies. clockss.orgclockss.org

Strategies for Phenolic Group Protection and Deprotection in this compound Analogs

The synthesis of phenolic benzophenanthridine alkaloids like this compound often necessitates the use of protecting groups for the phenolic hydroxyl functionalities during various synthetic steps clockss.org. These protecting groups prevent unwanted reactions of the sensitive hydroxyl group under the reaction conditions required for the construction of the alkaloid core clockss.orgsioc-journal.cnacs.org. For the synthesis of this compound, an isopropyl group has been chosen as a protective group for the phenol (B47542), based on previous work clockss.org. Other protecting groups for phenols, such as methyl and benzyl (B1604629) groups, have also been evaluated in the synthesis of substituted phenols sioc-journal.cn. The choice of protecting group is crucial as it must be stable under the reaction conditions employed for steps like hydride reduction and subsequently be easily removable under mild conditions to regenerate the free phenol clockss.org. Deprotection strategies often involve treatment with acids like concentrated HCl clockss.org. Other methods for the cleavage of ether linkages used for phenolic protection, such as those involving BBr3, Me3SiI, AlCl3-EtSH, AlCl3-EtSH-NaI, and AlI3-EtSH, have been investigated, with some new systems developed for milder deprotection conditions sioc-journal.cn.

Preclinical Pharmacological Activities of Fagaridine

Antitumor/Anticancer Activity of Fagaridine (B1195341)

Research has explored the antitumor and anticancer properties of this compound, focusing on its effects on cancer cell viability and the mechanisms by which it induces cell death.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Studies have demonstrated the in vitro cytotoxicity of this compound and related benzophenanthridine alkaloids against various cancer cell lines. Crude bark extract of Fagara tessmannii, containing this compound chloride and nitidine (B1203446) chloride, has shown potent anticancer activity against multifactorial drug-resistant cancer cells. researchgate.net this compound chloride has been reported to inhibit the proliferation of CCRF-CEM cells. researchgate.net

Mechanistic Investigations of Cell Death Induction by this compound

Mechanistic studies have investigated how this compound induces cell death in cancer cells, identifying key pathways involved, including apoptosis induction, reactive oxygen species modulation, and DNA topoisomerase inhibition.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential Alteration)

Apoptosis, a programmed cell death mechanism, is a crucial target for many anticancer agents. nih.govfrontiersin.orgnih.gov this compound chloride has been shown to induce apoptosis in cancer cells. researchgate.net This induction is mediated, in part, by the activation of caspases, which are key executioners of the apoptotic pathway. researchgate.net Additionally, this compound chloride has been linked to the alteration of mitochondrial membrane potential, another event associated with the intrinsic pathway of apoptosis. researchgate.net The balance between pro-apoptotic and anti-apoptotic proteins is critical in determining whether a cell undergoes apoptosis, and deregulation of this process is a hallmark of cancer. nih.govfrontiersin.org

Reactive Oxygen Species (ROS) Modulation

Reactive Oxygen Species (ROS) are highly bioactive molecules that play a dual role in cancer, acting as signaling molecules that promote proliferation at low concentrations and inducing cell death at high concentrations. mdpi.commdpi.comjcancer.orgnih.gov this compound chloride has been shown to increase ROS production in cancer cells. researchgate.net This enhanced ROS production is implicated in the induction of apoptosis by this compound and other benzophenanthridine alkaloids. researchgate.net Elevated levels of ROS can lead to oxidative stress, damaging cellular components and triggering cell death pathways. mdpi.comnih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate DNA topology, playing vital roles in DNA replication, transcription, and repair. wikipedia.orgnih.gov Topoisomerase inhibitors are a class of anticancer agents that interfere with the function of these enzymes, leading to DNA damage and subsequent cell death. wikipedia.orgnih.govresearchgate.net Some topoisomerase inhibitors, known as topoisomerase poisons, stabilize the complex between the enzyme and DNA, preventing DNA re-ligation and causing DNA breaks. wikipedia.orgnih.govnih.gov this compound has been reported to interfere with topoisomerase I activity. researchgate.net Inhibition of topoisomerase activity can lead to the accumulation of DNA breaks, triggering apoptosis in cancer cells. wikipedia.orgnih.govnih.gov

In Vivo Efficacy of this compound in Preclinical Models (non-human)

While in vitro studies provide valuable insights into the cellular effects of this compound, preclinical in vivo models are crucial for evaluating its efficacy in a more complex biological setting. mdpi.comnih.govfrontiersin.org These models, often involving the use of immunodeficient mice engrafted with human cancer cells (xenografts) or patient-derived tumor tissue (PDX models), aim to mimic the tumor microenvironment and assess the compound's effects on tumor growth and progression. nih.govfrontiersin.orgcrownbio.com Research indicates that this compound has been investigated in preclinical in vivo models. researchgate.netjcancer.org

Antiprotozoal Activity of this compound

Research indicates that this compound and other benzophenanthridine alkaloids possess antiprotozoal potential. ncats.ionih.gov The presence of this compound in traditional remedies used for treating parasitic diseases, such as malaria, has prompted scientific evaluation of its efficacy. nih.gov

Antiplasmodial Effects Against Plasmodium falciparum

Studies have evaluated the antiplasmodial activity of benzophenanthridine alkaloids, including this compound, against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov this compound is found in the bark of Zanthoxylum rhoifolium, and its presence in traditional decoctions of this plant supports the historical use of Z. rhoifolium as an antimalarial treatment. nih.gov While this compound has been identified as a component in extracts demonstrating antiplasmodial effects, specific detailed research findings, such as IC50 values solely for this compound against P. falciparum, are not extensively detailed in the provided information. However, the evaluation of its activity and its presence in active traditional remedies highlight its relevance in the context of antiplasmodial research. nih.gov Other benzophenanthridine alkaloids, such as nitidine, have shown potent activity against Plasmodium falciparum in preclinical settings. nih.gov

Broader Spectrum Antiprotozoal Potential of Benzophenanthridine Alkaloids

Beyond antiplasmodial effects, benzophenanthridine alkaloids have demonstrated broader antiprotozoal potential. This class of compounds has been reported to possess general anti-parasitic properties. nih.gov While specific data for this compound against a wide range of protozoa is limited in the provided snippets, the activity of other benzophenanthridine alkaloids against parasites such as Leishmania donovani and Trypanosoma b. brucei suggests the potential for a broader spectrum of action within this compound class. nih.govresearchgate.net

Proposed Mechanisms of Antiprotozoal Action for Alkaloids

The mechanisms by which alkaloids exert antiprotozoal effects are varied and can involve targeting essential processes in the parasite's life cycle. For instance, some antiprotozoal agents are known to target the telomeres of parasites, including the G-quadruplex structures found in Plasmodium falciparum. nih.gov Another proposed mechanism for antimalarial drugs involves the inhibition of hemozoin formation within the digestive vacuole of the parasite, a process crucial for parasite survival. While these mechanisms are discussed in the context of antiprotozoal agents generally or other specific compounds, a direct, detailed proposed mechanism for this compound's antiprotozoal action is not explicitly provided in the available information. However, general mechanisms of action for alkaloids, such as intercalation with nucleic acids affecting DNA and RNA synthesis, have been noted in the context of their toxic effects, which could potentially contribute to their antiparasitic activity. ncats.io

Antibacterial Activity of this compound

This compound has also been investigated for its antibacterial properties. Reports indicate that this compound possesses antibacterial activity. The broader class of benzophenanthridine alkaloids, to which this compound belongs, is known to exhibit antimicrobial effects. ncats.iodokumen.pubgoogleapis.com

Inhibition of Bacterial Strains by this compound

This compound has been included in studies evaluating the antibacterial activity against various bacterial strains. While specific minimum inhibitory concentration (MIC) data for this compound against individual bacterial species is not detailed in the provided snippets, the antibacterial activity of other benzophenanthridine alkaloids like sanguinarine (B192314) and chelerythrine (B190780) has been documented. For example, sanguinarine has shown activity against Bacillus subtilis and Escherichia coli. Chelerythrine has demonstrated a broad spectrum of antimicrobial activity against both bacteria and yeast. dokumen.pubgoogleapis.com These findings for related alkaloids suggest that this compound may also exhibit inhibitory effects on a range of bacterial pathogens.

Structure Activity Relationship Sar Studies of Fagaridine Analogs

Impact of the Core Benzophenanthridine Structure on Fagaridine's Activity

The benzophenanthridine skeleton is the foundational structure responsible for the biological activities observed in this class of alkaloids. nih.gov This tetracyclic aromatic system provides a rigid, planar framework that is believed to facilitate intercalation with DNA, a primary mechanism for the cytotoxic effects of many of these compounds.

A key structural feature influencing activity is the oxidation state of the C ring. Studies comparing quaternary benzophenanthridine alkaloids with their corresponding 5,6-dihydro analogues consistently show that the fully aromatic, quaternary iminium salt form is more potent. For instance, the quaternary alkaloid chelerythrine (B190780) demonstrates significantly higher antimicrobial activity than its reduced form, dihydrochelerythrine. plos.org This suggests that the positive charge on the nitrogen atom and the planarity of the fully conjugated system are critical for maximizing biological effect. The planarity of the molecule is thought to enhance its ability to insert between the base pairs of DNA. nih.gov While the charged iminium moiety is important, some research on simpler phenanthridine (B189435) analogues suggests that the planar conjugated structure itself is the most critical determinant of antitumor activity. nih.gov The presence of this core is a prerequisite for the potent cytotoxicity exhibited by compounds like This compound (B1195341) chloride against various cancer cell lines. mdpi.com

Role of Substituents and Functional Groups (e.g., Hydroxyl, Methoxy (B1213986), Methylenedioxy) in Modulating this compound Activity

Substituents on the benzophenanthridine core play a vital role in modulating the potency and selectivity of its biological activity. The type, number, and position of these functional groups can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

This compound's structure was revised to be 8-hydroxy-7-methoxy-5-methyl-2,3-(methylenedioxy)benzo[c]phenanthridinium, highlighting a specific substitution pattern. nih.gov The presence and location of hydroxyl (-OH), methoxy (-OCH₃), and methylenedioxy (-O-CH₂-O-) groups are particularly important.

Methylenedioxy Group: This group, present on ring A of this compound and other related alkaloids like sanguinarine (B192314), is a significant contributor to biological activity. To investigate its importance, a derivative of chelerythrine was created where the methylenedioxy group was removed (demethylation). plos.org This derivative showed reduced activity against tested bacteria and fungi compared to the parent chelerythrine, confirming the functional importance of this group for antimicrobial efficacy. plos.org

Methoxy and Hydroxyl Groups: The substitution pattern on ring D distinguishes many benzophenanthridine alkaloids and fine-tunes their activity. This compound possesses a hydroxyl group at C-8 and a methoxy group at C-7. nih.gov In contrast, the closely related alkaloid nitidine (B1203446) has two methoxy groups in this region. Both this compound and nitidine exhibit potent antitumor effects, but the specific hydroxyl and methoxy arrangement influences their interaction with cellular targets. mdpi.com The differential inhibitory effects of various quaternary benzo[c]phenanthridine (B1199836) alkaloids (QBA), such as fagaronine, sanguinarine, and chelerythrine, on enzymes like dipeptidyl peptidase IV further underscore that the specific pattern of substituents dictates their biological profile. nih.gov

The table below summarizes the substitution patterns of this compound and related alkaloids.

| Alkaloid | Ring A (C-2, C-3) | Ring D (C-7, C-8) | Biological Activity Note |

| This compound | Methylenedioxy | 7-Methoxy, 8-Hydroxy | Potent antitumor effects mdpi.comnih.gov |

| Nitidine | Methylenedioxy | 7,8-Dimethoxy | Potent antitumor effects mdpi.com |

| Chelerythrine | Methylenedioxy | 7,8-Dimethoxy | Powerful antimicrobial agent plos.org |

| Sanguinarine | Methylenedioxy | 7,8-Methylenedioxy | Preferential enzyme inhibition nih.gov |

| Fagaronine | 2-Hydroxy, 3-Methoxy | 7,8-Dimethoxy | Slight enzyme inhibition nih.gov |

Stereochemical Considerations and Planarity in Benzophenanthridinium (B10781751) Salts and this compound Activity

The three-dimensional structure, particularly the planarity, of benzophenanthridinium salts like this compound is a critical factor for their biological activity. The fully aromatized tetracyclic system in quaternary alkaloids results in a largely flat molecule. This planarity is considered essential for the primary mechanism of action for many of these compounds: DNA intercalation. nih.gov The flat structure allows the molecule to slip between the stacked base pairs of the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cell death in cancer cells.

The importance of this planarity is demonstrated by comparing the activity of quaternary alkaloids with their non-planar dihydro counterparts. plos.org

Quaternary Alkaloids (e.g., Chelerythrine, this compound): These possess a positive charge on the nitrogen atom and a fully conjugated, planar ring system. They are generally more biologically active. plos.org

Dihydro Alkaloids (e.g., Dihydrochelerythrine): The reduction of the C5-C6 double bond introduces a "pucker" in the ring system, disrupting the planarity. These compounds are consistently less active than their quaternary counterparts. plos.org

This evidence strongly supports the hypothesis that a planar molecular geometry is a key requirement for the potent biological effects of this compound and related benzophenanthridinium salts. nih.gov

Derivatization Strategies and Resultant Biological Outcomes of this compound Analogs

Derivatization, the strategic chemical modification of a lead compound, is a common approach to enhance activity, improve selectivity, or reduce toxicity. For this compound and its analogs, several derivatization strategies have been explored based on SAR insights.

Modification of the Core Structure: One key strategy involves altering the oxidation state of the C ring. As noted, the conversion of a quaternary alkaloid to its 5,6-dihydro derivative typically leads to a significant decrease in activity. plos.org Conversely, the dehydrogenation of a dihydroalkaloid could potentially increase its potency. The creation of dimers, such as bis-[6-(5,6dihydrochelerythrinyl)] ether, represents another modification of the core that has yielded compounds with favorable cytotoxic activity against human cancer cell lines. mdpi.com

Modification of Substituents: Altering the functional groups on the aromatic rings is a primary strategy for creating analogs. A key example is the experimental demethylation of the methylenedioxy group on chelerythrine. plos.org This modification resulted in a derivative with diminished antimicrobial activity, highlighting the importance of this specific substituent. plos.org This suggests that similar modifications to this compound's methylenedioxy group would likely reduce its efficacy. Another approach involves synthesizing analogs with different substituents at various positions to probe for improved activity. For instance, structurally simple phenanthridine analogues with a [(dimethylamino)ethyl]amino side chain at the C-6 position have shown good anticancer activities. nih.gov

The table below outlines derivatization strategies and their observed outcomes for benzophenanthridine alkaloids.

| Derivatization Strategy | Example | Resultant Biological Outcome | Reference |

| Reduction of Core | Conversion of Chelerythrine to Dihydrochelerythrine | Decreased antimicrobial activity | plos.org |

| Removal of Substituent | Demethylation of Chelerythrine's methylenedioxy group | Reduced activity against bacteria and fungi | plos.org |

| Dimerization | Synthesis of Bis-[6-(5,6dihydrochelerythrinyl)] ether | Favorable cytotoxic activity against cancer cell lines | mdpi.com |

| Side Chain Addition | Addition of [(dimethylamino)ethyl]amino chain at C-6 of phenanthridine | Good anticancer activities | nih.gov |

These studies demonstrate that while the benzophenanthridine core is essential, derivatization of the peripheral functional groups and modification of the core structure are effective strategies for modulating the biological profile of these alkaloids.

Advanced Mechanistic Investigations and Molecular Interactions of Fagaridine

Target Identification and Pathway Perturbation by Fagaridine (B1195341)

Identifying the specific molecular targets of this compound is a key step in unraveling its mechanism of action. Studies suggest that this compound's effects are correlated with the modulation of various signaling pathways. For instance, its antitumor effects may be linked to the activation of caspases, alterations in matrix metalloproteinases (MMPs), and the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net

While some research points to this compound's potential to inhibit pathways like NF-κB, Akt, and ERK1, particularly in the context of inhibiting cancer cell migration, the precise molecular targets can vary depending on the cell type and the specific biological context being studied. mdpi.com Closely related alkaloids like nitidine (B1203446) chloride, which shares the phenanthridine (B189435) backbone with this compound, have been shown to target RNA polymerase I, inhibiting ribosome biogenesis and repressing cancer cell growth. nih.gov This suggests a potential, though not yet fully elucidated for this compound specifically, for benzophenanthridine alkaloids to interfere with fundamental cellular processes like protein synthesis.

Interaction of this compound with Cellular Macromolecules (e.g., DNA, Proteins)

The interaction of this compound with essential cellular macromolecules like DNA and proteins is a critical aspect of its mechanism. Benzophenanthridine alkaloids, in general, are known for their ability to interact with DNA, often through intercalation. frontiersin.orgtandfonline.com This interaction can lead to DNA damage and the activation of DNA damage response pathways. nih.gov

Studies on related compounds like chelerythrine (B190780) highlight the importance of the planar aromatic surface and the presence of a positive nitrogen atom for strong DNA interaction and intercalation. tandfonline.com An extra benzodioxolo group can further enhance interactions with guanine (B1146940) residues. tandfonline.com While direct detailed studies on this compound's specific interaction with different DNA structures (like double-stranded DNA or G-quadruplexes) are less extensively documented compared to some other benzophenanthridine alkaloids, the structural similarities suggest that similar interactions are likely involved in its biological activities. researchgate.net

This compound's interactions with proteins are also being investigated. While broad protein binding has been observed for related compounds like chelerythrine with bovine serum albumin, the specific protein targets of this compound are still under active research. tandfonline.com Some studies suggest potential interactions with enzymes like PTGS2 (Prostaglandin-endoperoxide synthase 2), based on docking analyses of compounds found in Zanthoxylum species. nih.gov

Effects of this compound on Cellular Signaling Pathways (e.g., Cell Cycle Modulation)

This compound has been observed to influence key cellular signaling pathways, notably those involved in cell cycle regulation and apoptosis. Research indicates that this compound chloride can inhibit the proliferation of certain cancer cell lines by activating caspases (specifically caspases 3/7, 8, and 9) and increasing the production of reactive oxygen species (ROS). researchgate.nete-century.usnih.gov

Modulation of the cell cycle is a common mechanism for many anticancer agents. While some related compounds like arborinine (B190305) have been shown to block the cell cycle in G0/G1 and S phases, the specific effects of this compound on cell cycle phases require further detailed investigation. e-century.usnih.gov However, the observed activation of caspases and induction of apoptosis suggest a disruption of cellular processes that are tightly linked to cell cycle progression and regulation. mdpi.comresearchgate.net

Systems-Level Biological Effects and Resultant Cellular Phenotypes from this compound Exposure

The molecular interactions and pathway perturbations induced by this compound translate into observable systems-level biological effects and resultant cellular phenotypes. The most prominent reported phenotype is cytotoxicity, particularly against various cancer cell lines. mdpi.come-century.usnih.gov

Studies have demonstrated that this compound chloride exhibits potent cytotoxicity against a range of cancer cell lines, including leukemia cells (CCRF-CEM, CEM/ADR5000), breast cancer cells (MDA-MB-231-pcDNA3, MDA-MB-231-BCRP clone 23), colorectal cancer cells (HCT-116 p53+/+ and HCT-116 p53-/-), and glioblastoma cells (U87.MG and U87.MGΔEGFR), as well as liver cancer cells (HepG2). mdpi.com The half-maximal inhibitory concentration (IC50) values reported across these cell lines vary, ranging from 1.69 to 63.38 μM. mdpi.com

The observed cytotoxicity is often linked to the induction of apoptosis, characterized by the activation of caspases and increased ROS production. researchgate.nete-century.usnih.gov These cellular effects underscore this compound's potential as a cytotoxic agent, warranting further investigation into its therapeutic applications.

Research Perspectives and Future Directions for Fagaridine

Development of Novel Fagaridine (B1195341) Analogs for Enhanced Efficacy

Developing novel this compound analogs is a significant area of future research aimed at improving its therapeutic potential. This involves synthesizing modified versions of this compound with altered chemical structures to potentially enhance efficacy, reduce toxicity, or improve pharmacokinetic properties. The synthesis of analogs with enhanced efficacy would benefit from in-depth studies on the mechanisms of action of these compounds. This information can provide crucial biochemical insights into drug-target affinities, guiding the necessary chemical modifications for improved potency. mdpi.com For instance, studies on related alkaloids like chelerythrine (B190780) suggest that the presence of a hydroxyl group can influence toxicity, offering a valuable clue for the future design of safer analogs and their structural modifications. nih.gov Research into benzophenanthridine alkaloids in general indicates that modifications, such as the introduction of different groups at the C-6 position, can significantly impact cellular activity. mdpi.com Derivatives obtained after the insertion of electron-donating groups at the C-6 position of sanguinarine (B192314), a related alkaloid, have shown higher cellular activity compared to chelerythrine derivatives. mdpi.com This highlights the potential for targeted structural modifications to optimize the activity of this compound.

Exploration of Synergistic Combinations of this compound in Preclinical Models

Exploring synergistic combinations of this compound with other therapeutic agents in preclinical models is a promising avenue to enhance treatment outcomes. Synergistic drug combinations can offer significant advantages, including amplified therapeutic potency, the potential for lower dosages with reduced toxicity, and the ability to combat the development of drug resistance. kyinno.com Preclinical model environments, such as high-throughput screening (HTS), are frequently used to test the synergy of drug combinations, allowing for the simultaneous evaluation of thousands of combinatorial experiments. kyinno.commdpi.com However, the vast number of potential combinations makes it impractical to test every possibility. mdpi.com Computational methods, including machine learning and deep learning models, are increasingly being developed to assist in the synergy analysis of drug combinations by predicting synergy scores based on data like chemical structures and omics data. mdpi.comnih.govfrontiersin.orgresearchgate.net These computational approaches can help prioritize the most promising combinations for further experimental testing. nih.gov While much of the focus in computational methods has been on predicting synergy, there is a need for further development to consider the efficacy and potential toxicity of combinations, which are critical for clinical success. nih.gov

Unexplored Biological Activities and Mechanistic Complexities of this compound

Further investigation into the unexplored biological activities and mechanistic complexities of this compound is essential for fully understanding its therapeutic potential. While some activities have been reported, a comprehensive understanding of all its effects and the underlying molecular mechanisms is still developing. For example, this compound has shown activity against promastigote forms of L. amazonensis in preclinical studies. frontiersin.orgresearchgate.net It is also known to inhibit topoisomerase I, stabilize the topoisomerase I-DNA binary complex, and intercalate into DNA. mdpi.com However, the precise molecular mechanisms for many observed effects may not be fully understood. vdoc.pub Research into related benzophenanthridine alkaloids like nitidine (B1203446) chloride, which shares a similar backbone, has revealed a range of biological activities including antimicrobial, antiviral, antifungal, antimalarial, anti-inflammatory, and antioxidant effects, although its precise molecular mechanism of action has also been a subject of ongoing research. nih.gov Exploring these less-understood activities and the complex cellular pathways this compound interacts with will provide valuable insights for future therapeutic development.

Methodological Advancements in this compound Research and Characterization

Methodological advancements play a crucial role in advancing this compound research and characterization. Improved techniques in areas such as isolation, purification, structural elucidation, and biological activity screening can facilitate a deeper understanding of this compound. For example, techniques like GC-MS analysis have been used to identify and confirm compounds, including this compound, in plant extracts. researchgate.net Advancements in analytical instruments such as HPLC, LC-MS, GC, NMR, UV-Visible spectroscopy, and FTIR are vital for the detailed characterization of this compound and its metabolites. amazonaws.com Furthermore, computational methods, including docking and pharmacokinetic studies, are becoming increasingly important in predicting the binding affinity of compounds to target enzymes and evaluating their potential in silico. researchgate.net High-throughput screening platforms and advanced machine learning models are also transforming the identification and analysis of drug combinations. kyinno.comresearchgate.net Continued development and application of these and other emerging methodologies will be critical for efficient and comprehensive this compound research.

Q & A

Q. Q1. What validated experimental methods are recommended for isolating and identifying Fagaridine in natural sources?

To isolate this compound from plant extracts (e.g., Zanthoxylum nitidum or Fagara tessmannii), use sequential solvent extraction followed by chromatographic techniques (e.g., HPLC or TLC) coupled with spectroscopic analysis (NMR, MS) for structural confirmation . Ensure purity via melting point determination and HPLC purity checks (>95%). For identification, cross-reference spectral data with existing databases (e.g., SciFinder, PubChem) and report deviations in retention times or spectral peaks compared to known standards .

Q. Q2. How do researchers standardize cytotoxicity assays for this compound across different cancer cell lines?

Adopt the MTT or SRB assay with the following controls:

- Positive control : Doxorubicin or cisplatin at IC50 doses.

- Negative control : Untreated cells and solvent-only treatment.

Report IC50 values with 95% confidence intervals and specify cell lines (e.g., HeLa S3, CCRF-CEM) and incubation times (e.g., 48–72 hours). For reproducibility, adhere to CLSI guidelines for cell culture conditions and plate reader calibration .

Q. Q3. What molecular pathways are primarily targeted by this compound, and how are these validated experimentally?

this compound inhibits c-Src/FAK pathways (linked to cell migration) and JAK1/STAT3 signaling (proliferation), validated via:

- Western blotting : Quantify phosphorylation levels of c-Src, FAK, and STAT3.

- qPCR : Measure downstream gene expression (e.g., MMP-2, MMP-9, Bcl-2).

- Functional assays : Transwell migration/invasion assays with Matrigel-coated membranes . Include siRNA knock-down models to confirm pathway specificity .

Advanced Research Questions

Q. Q4. How should researchers resolve contradictions in this compound’s reported IC50 values across studies?

Contradictions often arise from:

- Cell line heterogeneity : Genetic drift or contamination (validate via STR profiling).

- Assay variability : Normalize data to internal controls and use orthogonal assays (e.g., apoptosis via Annexin V/PI staining).

- Compound stability : Test this compound stability in DMSO/PBS under experimental conditions via HPLC .

Example : In SKOV3 cells, IC50 ranges from 0.21 µg/mL to 63.38 µM due to differences in serum concentration in media .

Q. Q5. What strategies optimize this compound’s structural modifications for enhanced antitumor activity?

Use SAR (Structure-Activity Relationship) analysis :

- Core modifications : Introduce substituents at C-7 (e.g., hydroxyl groups in NK-109) to improve DNA intercalation.

- Synthetic analogs : Compare dihydrofagaridin (reduced activity) and 10-hydroxythis compound (enhanced ROS induction).

Validate via molecular docking (e.g., binding to topoisomerase I/II) and ADMET profiling (e.g., metabolic stability in liver microsomes) .

Q. Q6. How can researchers design robust in vivo models to study this compound’s pharmacokinetics and toxicity?

- Animal models : Use xenograft mice (e.g., HepG2 liver tumors) with dose escalation (5–20 mg/kg, i.p. or oral).

- PK parameters : Measure plasma half-life (t1/2), Cmax, and AUC via LC-MS/MS.

- Toxicity endpoints : Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology . Compare results to in vitro hepatotoxicity assays (e.g., HepG2 viability at 100 µM) .

Methodological and Data Analysis Considerations

Q. Q7. What statistical approaches are critical for analyzing this compound’s dose-response data?

Q. Q8. How should researchers address reproducibility challenges in this compound studies?

- Raw data transparency : Publish full spectra, chromatograms, and raw cell viability data in supplementary materials.

- Reagent validation : Certify cell line authenticity and compound purity via third-party vendors.

- Pre-registration : Document experimental protocols on platforms like Open Science Framework before data collection .

Guidelines for Ethical and Rigorous Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.